molecular formula C8H11NO B1427886 4,5,6,7-tetrahydro-1H-indol-4-ol CAS No. 192130-35-1

4,5,6,7-tetrahydro-1H-indol-4-ol

Cat. No.: B1427886
CAS No.: 192130-35-1
M. Wt: 137.18 g/mol
InChI Key: JWYPXFQCCVZJKH-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydro-1H-indol-4-ol: is a versatile organic compound belonging to the indole family. Indoles are known for their significance in various fields, including pharmaceuticals, agrochemicals, and materials science

Mechanism of Action

Target of Action

4,5,6,7-Tetrahydro-1H-indol-4-ol, also known as a tetrahydroindole derivative, is an important structure motif in medicinal chemistry . It is known to interact with various targets, including enzymes, receptors, and proteins, due to its nonplanar structure that promotes optimal binding to the active sites of enzymes . For instance, tetrahydroindole derivatives are known to be involved in the treatment of schizophrenia, as selective inhibitors of SIRT2 sirtuins, GABA receptor agonists, and inhibitors of platelet aggregation .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various biochemical changes. The compound’s nonplanar structure allows it to bind optimally to the active sites of enzymes, thereby influencing their function . .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse, given its interaction with various targets. For instance, it can influence the function of SIRT2 sirtuins, which are involved in cellular processes such as aging, transcription, apoptosis, and resistance to stress . It can also affect the GABAergic system, which plays a crucial role in inhibitory neurotransmission .

Pharmacokinetics

Its solubility might be increased due to the nonplanar structure of the cyclohexene moiety in the indole derivative , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the biological context. For example, by interacting with SIRT2 sirtuins, it could potentially influence cellular processes such as aging and apoptosis . By acting as a GABA receptor agonist, it could affect inhibitory neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1H-indol-4-ol typically involves the cyclization of tryptophan or its derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. Another approach is the Biltz synthesis, which uses aniline derivatives and glyoxal.

Industrial Production Methods: On an industrial scale, the compound can be synthesized through multicomponent reactions that allow for efficient and scalable production. These methods often involve the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-tetrahydro-1H-indol-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of indole-4-carboxylic acid.

  • Reduction: Reduction typically results in the formation of tetrahydroindole derivatives.

  • Substitution: Substitution reactions can produce various alkylated indole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4,5,6,7-tetrahydro-1H-indol-4-ol serves as a building block for the synthesis of complex indole derivatives. These derivatives are valuable in the development of new materials and catalysts.

Biology: Indole derivatives are known to interact with biological systems, and this compound is no exception. It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound's derivatives are explored for their therapeutic potential. They have shown promise in the treatment of various diseases, including neurological disorders and inflammation.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other chemical intermediates.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid

  • Tryptophan

  • 5-Hydroxyindole

Uniqueness: 4,5,6,7-tetrahydro-1H-indol-4-ol is unique due to its structural features, which allow for diverse chemical modifications and biological activities. Its derivatives often exhibit distinct properties compared to other indole compounds, making it a valuable compound in research and industry.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-8-3-1-2-7-6(8)4-5-9-7/h4-5,8-10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYPXFQCCVZJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302467
Record name 4,5,6,7-Tetrahydro-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192130-35-1
Record name 4,5,6,7-Tetrahydro-1H-indol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192130-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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